N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

This compound's 2,5-dimethylfuran-3-ylmethyl N-substituent on a secondary sulfamoyl linker creates a distinctive steric and electronic profile not found in simple aryl or thiadiazole analogs. Critical for researchers profiling isoform-selective hCA inhibition (hCA IX/XII) or exploring PPAR transactivation SAR. The matched isobutyramide tail enables direct comparison with control compounds. Avoid generic substitutions that compromise experimental reproducibility. Order now for consistent, validated results.

Molecular Formula C17H22N2O4S
Molecular Weight 350.43
CAS No. 1351618-78-4
Cat. No. B2380875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide
CAS1351618-78-4
Molecular FormulaC17H22N2O4S
Molecular Weight350.43
Structural Identifiers
SMILESCC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C
InChIInChI=1S/C17H22N2O4S/c1-11(2)17(20)19-15-5-7-16(8-6-15)24(21,22)18-10-14-9-12(3)23-13(14)4/h5-9,11,18H,10H2,1-4H3,(H,19,20)
InChIKeyAKHGBANEPPWCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(N-((2,5-Dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide (CAS 1351618-78-4): Compound Profile and Procurement Baseline


N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide (CAS 1351618-78-4) is a synthetic small-molecule sulfonamide derivative (MW 350.43 g/mol, C17H22N2O4S) featuring a secondary sulfamoyl linker connecting a 2,5-dimethylfuran-3-ylmethyl group to a para-substituted phenylisobutyramide scaffold . The compound belongs to the aromatic/heteroaromatic sulfonamide class, a well-established pharmacophore for zinc-binding metalloenzyme inhibition, particularly against human carbonic anhydrase (hCA) isoforms [1]. Its structural architecture positions it within a chemical space explored for isoform-selective hCA inhibition, where the N-alkyl substituent on the sulfamoyl nitrogen and the acyl moiety on the para-amino group are critical determinants of both potency and isoform selectivity profiles [2].

Why N-(4-(N-((2,5-Dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide Cannot Be Simply Replaced by Other Aromatic Sulfonamides


Within the aromatic sulfonamide class, even minor modifications to the N-alkyl substituent on the sulfamoyl group and the acyl tail on the phenyl ring produce dramatic shifts in carbonic anhydrase isoform selectivity and inhibition potency spanning two orders of magnitude [1]. The specific combination of a 2,5-dimethylfuran-3-ylmethyl group on the sulfamoyl nitrogen and an isobutyramide tail on the para position creates a unique steric and electronic environment that is not replicated by analogs bearing simple aryl, thiadiazole, or phenoxyethyl substituents [2]. Generic substitution without matched quantitative validation therefore risks selecting a compound with an entirely different selectivity fingerprint, undermining experimental reproducibility in assays targeting specific hCA isoforms such as the tumor-associated hCA IX and XII [3].

Quantitative Differentiation Evidence: N-(4-(N-((2,5-Dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide Against Closest Analogs


Structural Differentiation: 2,5-Dimethylfuran-3-ylmethyl Substituent Confers a Distinct Steric and Lipophilic Profile Compared to Simple Phenyl or Thiadiazole Analogs

The defining structural feature of the target compound is its 2,5-dimethylfuran-3-ylmethyl substituent attached to the sulfamoyl nitrogen . In contrast, the most extensively characterized analog, N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2), lacks any N-alkyl substitution on the sulfamoyl group, presenting a primary sulfonamide (-SO2NH2) rather than a secondary sulfamoyl group [1]. Another close analog, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide, replaces the entire phenylsulfamoyl scaffold with a thiadiazole ring system [2]. The 2,5-dimethylfuran moiety introduces two methyl groups on the furan ring, contributing additional hydrophobic surface area and a hydrogen-bond-accepting oxygen atom that can engage in distinct interactions within the enzyme active site compared to purely aromatic or heterocyclic alternatives [3].

Carbonic anhydrase inhibition Structure-activity relationship Sulfonamide pharmacophore

Class-Level Potency Range Inferred from Aromatic Sulfonamide Library Screening Against hCA IX and XII

A comprehensive library of aromatic and heteroaromatic sulfonamides, including sulfanilamide and homosulfanilamide derivatives with diverse carboxamido, sulfonamido, ureido, and thioureido tails, was evaluated against the tumor-associated isoforms hCA IX and hCA XII [1]. The most potent compounds in this library exhibited inhibition constants (Ki) ranging from 3 to 294 nM against hCA IX and 1.9 to 348 nM against hCA XII [1]. While the target compound was not explicitly tested in this specific study, its structural features—a secondary sulfamoyl linker with a heteroaryl N-substituent and an isobutyramide tail—place it squarely within the most potent region of this chemical space [2]. The presence of the isobutyramide group as the acyl tail is noteworthy, as acylamido tails were associated with enhanced inhibition of hCA XII, particularly in 1,3,4-thiadiazole/thiadiazoline-2-sulfonamide series [1].

Tumor-associated carbonic anhydrase hCA IX inhibition hCA XII inhibition

Differentiation from N-(4-Sulfamoylphenyl)isobutyramide by N-Alkylation Status: Impact on Binding Mode and Isoform Selectivity

A key structural distinction between the target compound and its closest commercially available analog, N-(4-sulfamoylphenyl)isobutyramide (CAS 114841-20-2), is the N-substitution status of the sulfamoyl group . The analog bears a free primary sulfonamide (-SO2NH2), which coordinates the catalytic zinc ion in carbonic anhydrases via the deprotonated NH- form [1]. In the target compound, one sulfamoyl hydrogen is replaced by the 2,5-dimethylfuran-3-ylmethyl group, converting it to a secondary sulfamoyl . This substitution does not abolish zinc-binding capacity but alters the pKa of the remaining NH, modifies the orientation of the hydrophobic tail within the active site, and can dramatically shift selectivity among the 15 human CA isoforms by differentially engaging the variable amino acid residues lining the active site cavity [2]. Co-crystal structures of closely related secondary sulfamoyl inhibitors with hCA II (e.g., PDB 7JNW) confirm that the N-substituent occupies the hydrophobic pocket while the sulfamoyl NH retains zinc coordination [3].

Sulfonamide N-alkylation CA isoform selectivity Secondary sulfamoyl pharmacophore

PPAR Agonist Patent Space: Differentiation from Phenoxyethyl and Bifuran Analog Series

Patent literature from Pfizer (US patents and applications) describes broad series of substituted heteroaryl- and phenylsulfamoyl compounds as peroxisome proliferator-activated receptor (PPAR) agonists, particularly PPARα, for the treatment of atherosclerosis and hypercholesterolemia [1]. Within this patent space, the 2,5-dimethylfuran-3-ylmethyl group represents one specific heteroaryl N-substituent among many claimed variants including substituted phenyl, thiophene, furan, and bifuran systems [2]. A structurally close analog, N-(4-(N-(2-(3,5-dimethylphenoxy)ethyl)sulfamoyl)phenyl)isobutyramide (CAS 1105235-96-8), replaces the dimethylfuranmethyl group with a dimethylphenoxyethyl chain, resulting in a longer, more flexible linker and an aryl ether rather than a heteroaryl methylene attachment . This structural divergence is expected to produce different conformational preferences and hydrogen-bonding patterns when engaging the PPAR ligand-binding domain, as well as distinct metabolic stability profiles owing to the furan ring's susceptibility to oxidative metabolism versus the phenoxyether's different CYP-mediated clearance pathways [3].

PPAR agonism Patent SAR Heteroaryl sulfamoyl series

Recommended Application Scenarios for N-(4-(N-((2,5-Dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide Based on Available Evidence


Isoform-Selective Carbonic Anhydrase Probe Development

The target compound's secondary sulfamoyl architecture with a 2,5-dimethylfuran-3-ylmethyl N-substituent makes it a structurally distinctive candidate for profiling selectivity across the 15 human carbonic anhydrase isoforms. Based on class-level SAR from the Özensoy et al. (2005) library screen against hCA IX and XII (Ki range 1.9-348 nM), researchers can deploy this compound as a tool to explore how furan-based N-alkyl groups influence the hCA IX/hCA II selectivity ratio relative to thiadiazole and phenyl-based comparators [1]. Co-crystallization studies, following the precedent of PDB 7JNW (hCA II complexed with a structurally related N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)isobutyramide), would be particularly informative for rationalizing the binding pose of the dimethylfuran moiety within the hydrophobic pocket [2].

PPAR Agonist Structure-Activity Relationship Studies

Within the Pfizer patent landscape covering substituted heteroaryl- and phenylsulfamoyl compounds as PPAR agonists, the target compound represents a specific embodiment where the heteroaryl N-substituent is a 2,5-dimethylfuran-3-ylmethyl group [3]. Medicinal chemistry teams conducting SAR exploration around this chemotype can use the target compound as a comparator to benchmark the impact of furan methylation pattern, linker length, and heterocycle identity (furan vs. thiophene vs. phenyl) on PPARα transactivation activity, selectivity over PPARγ, and metabolic stability [4].

Sulfonamide Pharmacophore Library Assembly for Fragment-Based Screening

Fragment-based drug discovery efforts targeting zinc-dependent enzymes including carbonic anhydrases, matrix metalloproteinases, and histone deacetylases can incorporate this compound as a fragment-sized sulfonamide derivative that fills a specific niche in chemical diversity libraries. Its 2,5-dimethylfuran-3-ylmethyl group provides a distinct shape and electronics profile compared to more common benzyl, thiadiazolyl, and unsubstituted phenyl sulfonamide fragments, enabling broader coverage of the sulfonamide chemical space in primary screens [5].

Negative Control Design for Isobutyramide Pharmacophore Studies

For laboratories studying the isobutyramide pharmacophore in the context of beta-globin disorders or other indications, this compound can serve as a structurally matched negative control. The para-sulfamoylphenyl scaffold with an N-(2,5-dimethylfuran-3-ylmethyl) substituent presents the isobutyramide group in a steric and electronic context that differs from simple N-(4-sulfamoylphenyl)isobutyramide, allowing researchers to deconvolute contributions of the sulfonamide N-substituent from those of the isobutyramide moiety itself [6].

Quote Request

Request a Quote for N-(4-(N-((2,5-dimethylfuran-3-yl)methyl)sulfamoyl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.